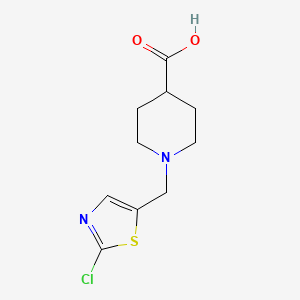

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c11-10-12-5-8(16-10)6-13-3-1-7(2-4-13)9(14)15/h5,7H,1-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKKTUXHFWPWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363250 | |

| Record name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-49-9 | |

| Record name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Piperidine-4-carboxylic Acid Derivatives

A key precursor is piperidine-4-carboxylic acid (isonipecotic acid). Conversion to N-substituted derivatives such as 1-methylpiperidine-4-carboxylic acid has been well documented using transfer hydrogenation conditions. This involves:

- Reacting piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions.

- Use of catalysts such as palladium on charcoal or platinum.

- Reaction medium includes water and acid (e.g., formic acid).

- Heating the reaction mixture from ambient temperature to approximately 90–95 °C.

- Formation of hydrochloride salts by treatment with hydrochloric acid (e.g., 1.5 equivalents) for improved stability and isolation.

These conditions are advantageous for selective N-alkylation without over-reduction or side reactions.

Alkylation with 2-Chlorothiazol-5-ylmethyl Group

Representative Reaction Conditions Table

Research Findings and Process Advantages

- Transfer hydrogenation for N-alkylation is advantageous over direct hydrogenation with gaseous hydrogen due to operational safety and milder conditions.

- Use of palladium on charcoal or platinum catalysts ensures high selectivity and yield in the N-substitution step.

- The alkylation step using chloromethyl derivatives of heterocycles like chlorothiazole is a well-established method with high regioselectivity.

- Hydrolysis under mild basic conditions allows for clean conversion to the acid without degradation of sensitive heterocyclic moieties.

- The process avoids cryogenic conditions and harsh reagents, making it suitable for scale-up and industrial applications.

Chemical Reactions Analysis

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .

Scientific Research Applications

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound can inhibit the synthesis of essential proteins in bacteria and fungi, contributing to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug used to treat fungal infections.

What sets 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid apart is its unique combination of a thiazole ring with a piperidine-4-carboxylic acid moiety, which may confer distinct biological activities and potential therapeutic applications .

Biological Activity

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique thiazole and piperidine moieties, this compound has a molecular formula of C10H13ClN2O2S and a molecular weight of approximately 260.74 g/mol. The structural features of this compound suggest that it may play significant roles in various biological processes, making it a candidate for drug discovery and agricultural applications.

Antibacterial Activity

Research indicates that compounds similar to 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid exhibit antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition of bacterial growth. These findings suggest that the compound may possess similar antibacterial capabilities, warranting further investigation into its efficacy against various pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Preliminary studies have demonstrated that derivatives of piperidine compounds are capable of inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds, indicating that 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid could be explored for its enzyme inhibitory properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid. Below are some notable findings:

| Study | Activity | IC50 Values | Reference |

|---|---|---|---|

| Study A | Antibacterial against Bacillus subtilis | 2.14 µM | |

| Study B | AChE Inhibition | 0.63 µM | |

| Study C | Urease Inhibition | 1.13 µM |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid is crucial for its development as a therapeutic agent. Studies indicate that similar compounds exhibit varying degrees of metabolism in liver microsomes, which can influence their bioavailability and therapeutic effectiveness. The exploration of these pharmacokinetic parameters will aid in optimizing the compound for clinical use.

Mechanistic Insights

The biological activities of 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid can be attributed to its structural characteristics, which allow for interactions with various biological targets:

- Binding Affinity : The presence of the chlorothiazole group enhances binding affinity to specific receptors or enzymes.

- Functional Group Reactivity : The carboxylic acid functionality may facilitate interactions with biological molecules, enhancing its bioactivity.

- Structural Similarity : Compounds with similar piperidine structures have shown diverse pharmacological effects, suggesting potential pathways for further exploration.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.